
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- is a complex organic compound known for its unique structure and properties This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure
Métodos De Preparación
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the cycloheptatrienylidene group through a series of cyclization reactions. The phenylethynyl groups are then added using palladium-catalyzed coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other fluorene derivatives with different substituents. For example:
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- gives it distinct chemical and physical properties, making it suitable for specific applications.
Propiedades
Número CAS |
834906-56-8 |
|---|---|
Fórmula molecular |
C36H22 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-bis(2-phenylethynyl)fluorene |
InChI |
InChI=1S/C36H22/c1-2-10-16-31(15-9-1)36-34-25-29(19-17-27-11-5-3-6-12-27)21-23-32(34)33-24-22-30(26-35(33)36)20-18-28-13-7-4-8-14-28/h1-16,21-26H |
Clave InChI |
RCTKKLDMMGSLQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C5=C2C=C(C=C5)C#CC6=CC=CC=C6)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


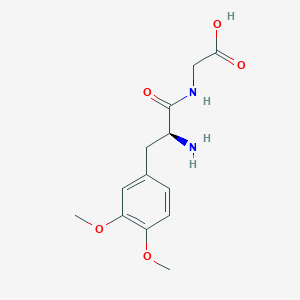
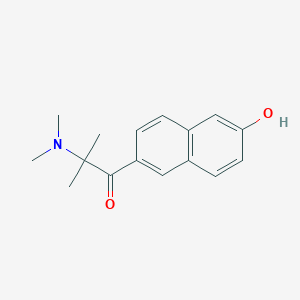
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
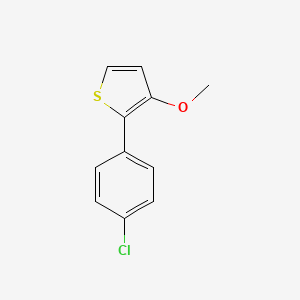
![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
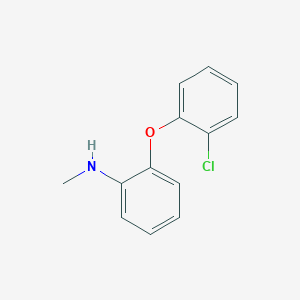


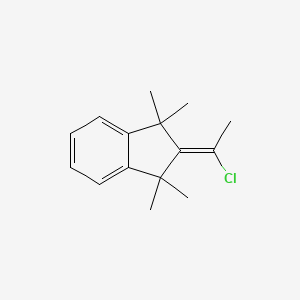
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
